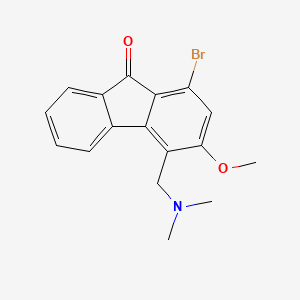
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- is a chemical compound with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol . This compound is a derivative of fluorenone, which is a key intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform . The dimethylamino group can be introduced using dimethylamine in the presence of a base such as sodium hydroxide, while the methoxy group can be introduced using methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives with different functional groups.
Reduction Reactions: The carbonyl group in the fluorenone moiety can be reduced to form fluoren-9-ol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenones depending on the nucleophile used.
Oxidation Reactions: Products include fluorenone derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include fluoren-9-ol derivatives.
Wissenschaftliche Forschungsanwendungen
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- involves its interaction with various molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an electrophile in substitution reactions, and its carbonyl group can participate in nucleophilic addition reactions . The methoxy group can enhance the compound’s solubility and stability in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoren-9-one: The parent compound without the bromine, dimethylamino, and methoxy groups.
1-Bromo-4-(dimethylamino)methylfluoren-9-one: Similar compound without the methoxy group.
1-Bromo-3-methoxyfluoren-9-one: Similar compound without the dimethylamino group.
Uniqueness
Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- is unique due to the presence of all three functional groups (bromine, dimethylamino, and methoxy) on the fluorenone scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
42839-72-5 |
|---|---|
Molekularformel |
C17H16BrNO2 |
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
1-bromo-4-[(dimethylamino)methyl]-3-methoxyfluoren-9-one |
InChI |
InChI=1S/C17H16BrNO2/c1-19(2)9-12-14(21-3)8-13(18)16-15(12)10-6-4-5-7-11(10)17(16)20/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
ZYFFACAYBMIIDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)

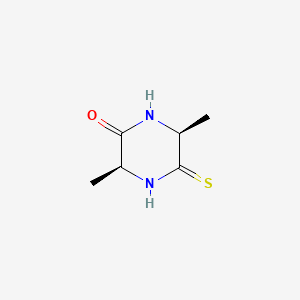
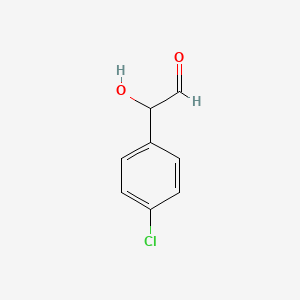
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
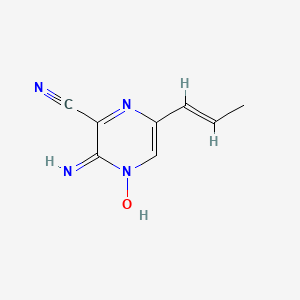
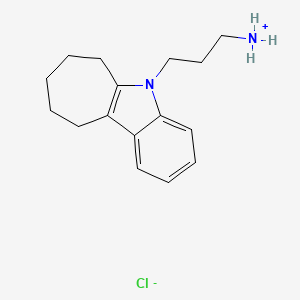
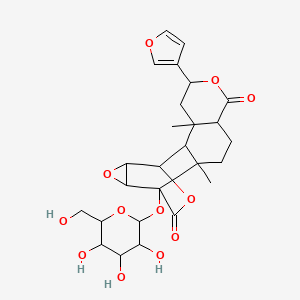
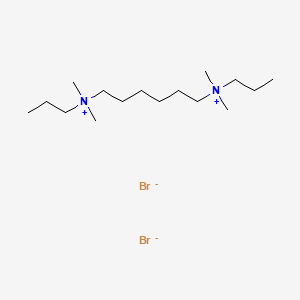

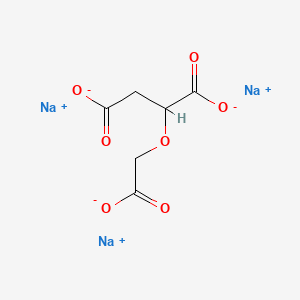
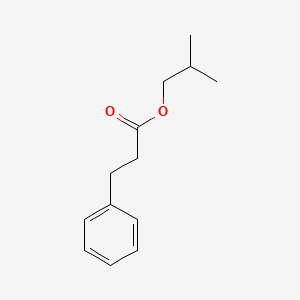
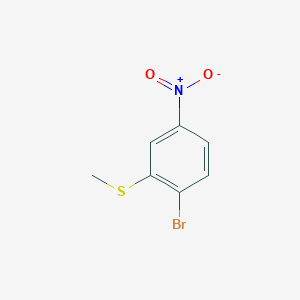
![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
